6-(3,5-Difluorophenyl)picolinic acid
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “6-(3,5-Difluorophenyl)picolinic acid” are not well-documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available literature .Scientific Research Applications
Phosphorescent Material Synthesis
6-(3,5-difluorophenyl)picolinic acid has been utilized in the synthesis of blue phosphorescent emitting materials. The incorporation of fluoro-substituted phenyl groups and picolinic acid as ligands in the structure of iridium complexes has been shown to finely tune the emission of these complexes, displaying bright blue-to-green luminescence. This application is significant for the development of OLED (organic light-emitting diode) technology, where efficient and tunable phosphorescent materials are crucial for high-performance displays and lighting systems (Xu et al., 2009).
Microbial Degradation of Picolinic Acid
Research into the microbial degradation of picolinic acid, a related compound to this compound, has identified novel pathways and enzymes involved in this process. This knowledge is essential for environmental bioremediation efforts, where the ability to break down potentially toxic compounds can help in the detoxification of polluted environments. For example, Alcaligenes faecalis strain JQ135 has been shown to utilize picolinic acid as its carbon and nitrogen source for growth, providing insights into the metabolic pathways that could potentially be applied to related compounds (Qiu et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 6-(3,5-Difluorophenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are a class of proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them in a manner that alters their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is critical as it prevents the ZFPs from performing their normal cellular functions .
Biochemical Pathways
Given its interaction with zfps, it is likely that it impacts pathways related to dna recognition, rna packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with ZFPs. By disrupting the function of ZFPs, the compound can potentially inhibit processes such as viral replication and packaging, as well as other cellular functions regulated by ZFPs .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-(3,5-Difluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins (ZFPs), where it binds to these proteins, altering their structure and disrupting zinc binding, thereby inhibiting their function . This interaction is crucial as it affects the activity of ZFPs, which are involved in numerous cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, picolinic acid, a related compound, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This suggests that this compound may have similar antiviral properties, impacting cellular processes related to viral entry and replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to zinc finger proteins, disrupting their structure and inhibiting their function . This binding interaction leads to enzyme inhibition, affecting various cellular processes. Additionally, it may influence gene expression by altering the activity of transcription factors that rely on zinc finger proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that picolinic acid exhibits broad-spectrum antiviral activity over time, suggesting that this compound may have similar long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Picolinic acid has been shown to exhibit antiviral activity in pre-clinical animal models, such as the murine BALB/c model and the Syrian golden hamster model . These studies indicate that the compound’s efficacy and potential toxicity are dose-dependent. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized through a series of enzymatic reactions, including hydroxylation and decarboxylation. For instance, picolinic acid is converted into 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and 2,5-dihydroxypyridine in microbial cells . These metabolic pathways highlight the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
6-(3,5-difluorophenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBRVJLENUJJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.